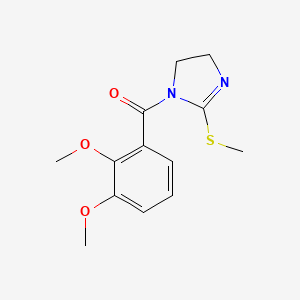
(2,3-二甲氧基苯基)-(2-甲基硫代-4,5-二氢咪唑-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The exact method would depend on the specific structure of the compound and the desired configuration .Molecular Structure Analysis
The molecular structure analysis would require specific spectroscopic data such as IR, NMR, and mass spectral data. Unfortunately, without this data, it’s not possible to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds, such as benzamides, have been found to exhibit antioxidant, antimicrobial, antibacterial, anti-fungal, and anti-inflammatory activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present in the molecule .科学研究应用
Anticancer Activity
Chalcones, a class of phenolic compounds to which “(2,3-Dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone” belongs, have shown potential anticancer properties . Synthetic chalcones have been found to possess similar bioactivities as their natural counterparts, often with enhanced potency and reduced toxicity .
Anti-inflammatory Properties
Chalcones have also demonstrated anti-inflammatory properties . This suggests that “(2,3-Dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone” could potentially be used in the treatment of inflammatory diseases .
Antimicrobial Activity
Chalcones have been found to exhibit antimicrobial properties . This suggests that “(2,3-Dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone” could be used in the development of new antimicrobial agents .
Antioxidant Activity
A series of novel benzamide compounds synthesized from 2,3-dimethoxybenzoic acid have shown effective total antioxidant, free radical scavenging, and metal chelating activity . This suggests that “(2,3-Dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone” could potentially have antioxidant properties .
Antibacterial Activity
The same series of novel benzamide compounds have also demonstrated in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . This suggests that “(2,3-Dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone” could potentially be used in the development of new antibacterial agents .
Antinociceptive Effects
A novel synthetic chalcone, similar to “(2,3-Dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone”, has shown antinociceptive effects in several mouse models of induced nociception . This suggests that “(2,3-Dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone” could potentially be used in the treatment of pain .
作用机制
未来方向
属性
IUPAC Name |
(2,3-dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-10-6-4-5-9(11(10)18-2)12(16)15-8-7-14-13(15)19-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMFKYYQNZBLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

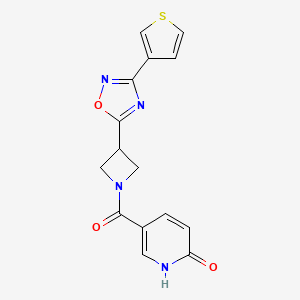

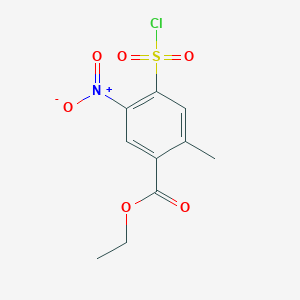
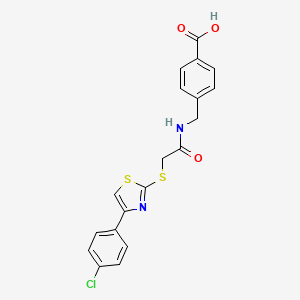
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2799198.png)

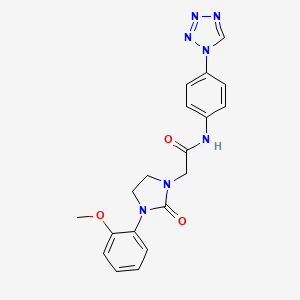
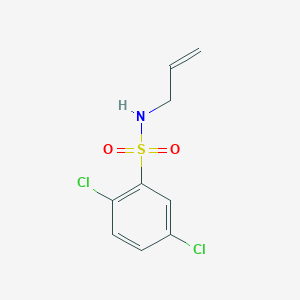
![4-((4-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2799202.png)

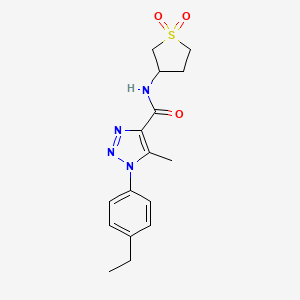
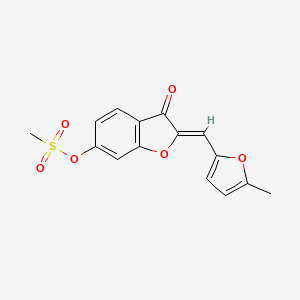
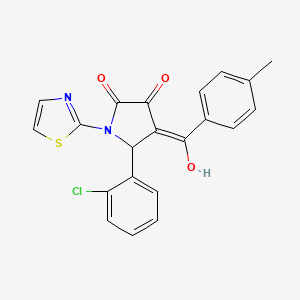
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2799210.png)